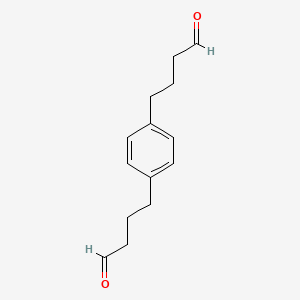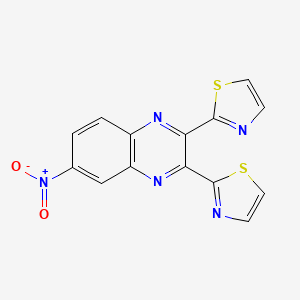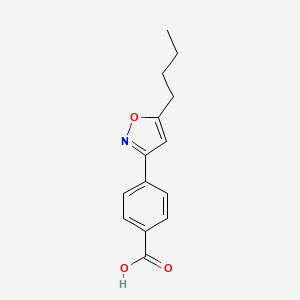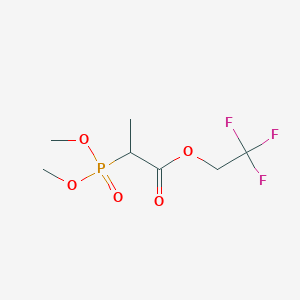![molecular formula C15H16N2OS B14198491 [3-[(1S)-1-phenylethoxy]phenyl]thiourea CAS No. 832098-87-0](/img/structure/B14198491.png)
[3-[(1S)-1-phenylethoxy]phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(1S)-1-phenylethoxy]phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a phenylethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1S)-1-phenylethoxy]phenyl]thiourea typically involves the reaction of 3-[(1S)-1-phenylethoxy]aniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.
Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Comparison: Compared to similar compounds, [3-[(1S)-1-phenylethoxy]phenyl]thiourea exhibits unique properties due to the presence of the phenylethoxy group. This structural feature enhances its biological activity and makes it a more potent inhibitor of certain enzymes. Additionally, the compound’s ability to form stable complexes with transition metals sets it apart from other thiourea derivatives.
Eigenschaften
CAS-Nummer |
832098-87-0 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
[3-[(1S)-1-phenylethoxy]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1 |
InChI-Schlüssel |
HUIGXVYUJPJCJM-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)


![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
